molecular formula C16H12FNO2S B2599358 4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid CAS No. 853902-04-2

4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid

Cat. No.: B2599358
CAS No.: 853902-04-2
M. Wt: 301.34
InChI Key: HYRNGOMMJVNASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenylacetic acid is a compound that has a fluorine atom attached to a phenyl group . It’s used as an intermediate in the production of fluorinated anesthetics .


Synthesis Analysis

The synthesis of 4-fluorophenyl compounds often involves coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . A process for the synthesis of 4-(4’-fluorophenyl)-piperidines has been described in a patent .


Molecular Structure Analysis

The molecular formula of 4-Fluorophenylacetic acid is CHFO, with an average mass of 154.138 Da .


Chemical Reactions Analysis

4-Fluorophenylboronic acid can be used as a reactant in various reactions, including Suzuki coupling using microwave and triton B catalyst .


Physical and Chemical Properties Analysis

4-Fluorophenylacetic acid is a white shiny crystalline powder or flakes . Its linear formula is FC6H4CH2CO2H .

Scientific Research Applications

Calcium Channel Blockers Synthesis

One notable application of compounds structurally related to 4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid is in the synthesis and biological evaluation of novel calcium channel blockers. Derivatives of 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters have been synthesized and shown to block calcium channels effectively, drawing structural inspiration from dihydropyridines and diltiazem. These compounds have demonstrated potent in vitro activity and interact competitively with both diltiazem and dihydropyridine binding sites, indicating their potential as mimics for these classes of drugs (Atwal et al., 1987).

Antimicrobial Activity

Further research into 8-substituted derivatives of 4-(4-tert-butylphenyl/4-acetamidophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acids has revealed antimicrobial properties. These compounds were synthesized and evaluated for their activity against various bacterial strains such as Staphylococcus aureus, Enterobacter cloacae, and the fungus Candida albicans. The studies have indicated that most of these compounds show significant activity against these microorganisms, suggesting their potential application in developing new antimicrobial agents (Pant, 2020).

Antitumor Properties

Compounds within the 1,5-benzothiazepine class have been studied for their antitumor properties. Novel 2-(4-aminophenyl)benzothiazoles, for example, have exhibited highly selective and potent antitumor properties in both in vitro and in vivo studies. These compounds have been shown to induce and be biotransformed by cytochrome P450 1A1, leading to active metabolites. The exploration of amino acid prodrugs of these compounds has been pursued to overcome limitations related to drug lipophilicity, suggesting a promising avenue for clinical evaluation in cancer treatment (Bradshaw et al., 2002).

Mechanism of Action

Mode of Action

The exact mode of action of 4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid is currently unknown due to the lack of specific target identification. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets . Specific details about how these factors influence the compound’s action are currently unknown .

Safety and Hazards

4-Fluorophenyl compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with care, using protective equipment and in a well-ventilated area .

Properties

IUPAC Name

4-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2S/c17-11-7-5-10(6-8-11)13-9-15(16(19)20)21-14-4-2-1-3-12(14)18-13/h1-8,15H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRNGOMMJVNASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.